7-Propan-2-yl-1,8-naphthyridin-2-amine
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Overview
Description
7-Propan-2-yl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a crucial structural motif in various pharmaceuticals and materials science applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-Propan-2-yl-1,8-naphthyridin-2-amine, can be achieved through several methods:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form complex molecular architectures.
Friedländer Approach: This method uses green strategies and involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds.
Metal-Catalyzed Synthesis: Transition metal catalysts facilitate the formation of 1,8-naphthyridine derivatives through various coupling reactions.
Ring Expansion Reactions: These involve the transformation of smaller ring systems into 1,8-naphthyridines through cycloaddition and rearrangement reactions.
Industrial Production Methods
Industrial production of 1,8-naphthyridines often employs scalable and eco-friendly methods, such as continuous flow synthesis and microwave-assisted reactions, to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1,8-naphthyridines can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of 1,8-naphthyridines can yield reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted 1,8-naphthyridines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Propan-2-yl-1,8-naphthyridin-2-amine and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Propan-2-yl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and applications.
2,7-Naphthyridine: Known for its unique photochemical properties and use in materials science.
Uniqueness
7-Propan-2-yl-1,8-naphthyridin-2-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other naphthyridine isomers .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-propan-2-yl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-7(2)9-5-3-8-4-6-10(12)14-11(8)13-9/h3-7H,1-2H3,(H2,12,13,14) |
InChI Key |
HXBYSJYHCKYXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C1)C=CC(=N2)N |
Origin of Product |
United States |
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